molecular formula C21H18BrNO3S B14733510 N-(4-bromophenyl)-4-methyl-N-phenacylbenzenesulfonamide CAS No. 4831-23-6

N-(4-bromophenyl)-4-methyl-N-phenacylbenzenesulfonamide

Cat. No.: B14733510
CAS No.: 4831-23-6
M. Wt: 444.3 g/mol
InChI Key: QMCAVAKVOZAOPW-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-methyl-N-phenacylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromophenyl group, a methyl group, and a phenacyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-methyl-N-phenacylbenzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-methylbenzenesulfonamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with phenacyl bromide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-methyl-N-phenacylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-methyl-N-phenacylbenzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the biosynthesis of essential bacterial lipids, leading to cell death. In anticancer applications, it interferes with cellular pathways that regulate cell growth and proliferation, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-4-methyl-N-phenacylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

4831-23-6

Molecular Formula

C21H18BrNO3S

Molecular Weight

444.3 g/mol

IUPAC Name

N-(4-bromophenyl)-4-methyl-N-phenacylbenzenesulfonamide

InChI

InChI=1S/C21H18BrNO3S/c1-16-7-13-20(14-8-16)27(25,26)23(19-11-9-18(22)10-12-19)15-21(24)17-5-3-2-4-6-17/h2-14H,15H2,1H3

InChI Key

QMCAVAKVOZAOPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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